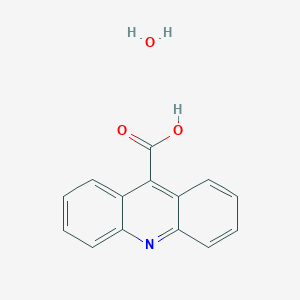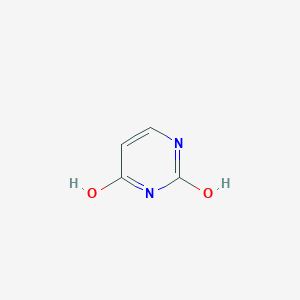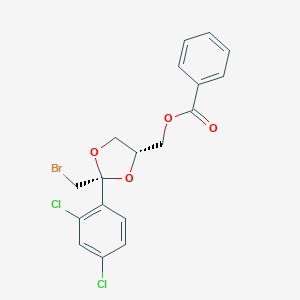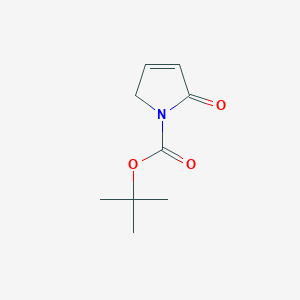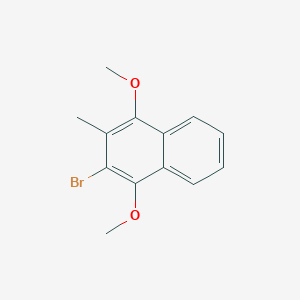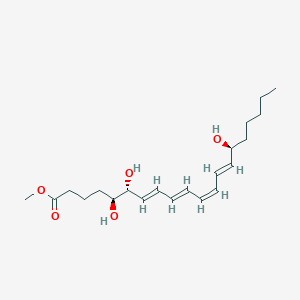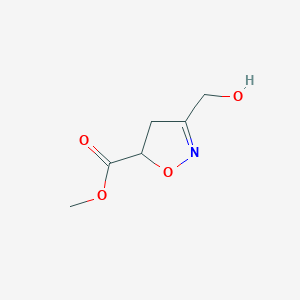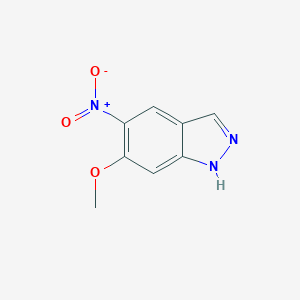
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-2-propynyloxime, monohydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-2-propynyloxime, monohydrochloride, (E)-, commonly known as Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is widely used in the field of medicinal chemistry and drug discovery due to its ability to inhibit the activity of various enzymes and proteins.
作用機序
The mechanism of action of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride involves the formation of a covalent bond between the compound and the active site of the target enzyme or protein. This covalent bond disrupts the normal activity of the enzyme or protein, leading to its inhibition.
生化学的および生理学的効果
The biochemical and physiological effects of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride depend on the specific enzyme or protein that is inhibited. For example, inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease. Inhibition of monoamine oxidase can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine, which can have therapeutic effects in the treatment of depression.
実験室実験の利点と制限
One of the main advantages of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride is its ability to selectively inhibit the activity of specific enzymes and proteins. This selectivity can be useful in the development of novel therapeutic agents that target specific disease pathways. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride. One potential direction is the development of novel therapeutic agents that target specific disease pathways. Another potential direction is the study of the compound's potential toxicity and its effects on various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride and its potential applications in scientific research.
合成法
The synthesis of Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride involves the reaction between 3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in the presence of sodium acetate. The resulting compound is then reacted with propargyl bromide to obtain Pyrrolidine-2-carboxaldehyde oxime propargyl ether, which is subsequently treated with hydrochloric acid to obtain Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride.
科学的研究の応用
Pyrrolidine-2-carboxaldehyde oxime propargyl ether hydrochloride has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of various enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes and proteins play important roles in various physiological processes, and their inhibition can have significant therapeutic effects.
特性
CAS番号 |
145427-95-8 |
|---|---|
製品名 |
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-2-propynyloxime, monohydrochloride, (E)- |
分子式 |
C9H13ClN2O2 |
分子量 |
216.66 g/mol |
IUPAC名 |
(E)-1-(1-hydroxy-3,6-dihydro-2H-pyridin-5-yl)-N-prop-2-ynoxymethanimine;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-6-13-10-7-9-4-3-5-11(12)8-9;/h1,4,7,12H,3,5-6,8H2;1H/b10-7+; |
InChIキー |
WBOUJGLQXVBYAT-HCUGZAAXSA-N |
異性体SMILES |
C#CCO/N=C/C1=CCCN(C1)O.Cl |
SMILES |
C#CCON=CC1=CCCN(C1)O.Cl |
正規SMILES |
C#CCON=CC1=CCCN(C1)O.Cl |
同義語 |
1-Hydroxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-propynyloxim e hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



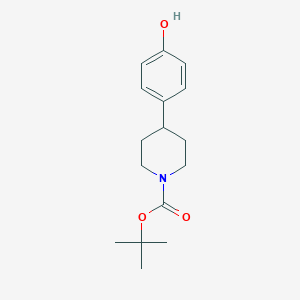
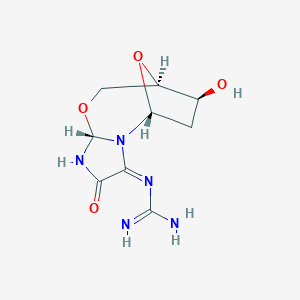

![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)
